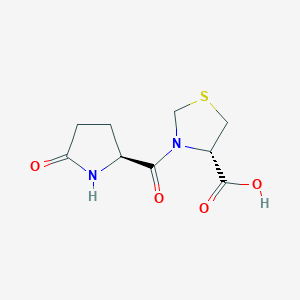

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

The compound “(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid” is a type of thiazolidine-4-carboxylic acid derivative . These derivatives are known to have potential interactions with biological targets . They are designed with supramolecular functionalities, which correlate with their binding ability to proteins, leading to the modulation of their structure and bioactivity .

Synthesis Analysis

Thiazolidine-4-carboxylic acid derivatives can be prepared by stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline .Molecular Structure Analysis

The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis . NMR measurements on dipeptides indicated the presence of S-cis and S-trans conformers around the amide bonds .Chemical Reactions Analysis

The chemical reactions and pathways resulting in the formation of carboxylic acids, any organic acid containing one or more carboxyl (-COOH) groups, could be relevant .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using NMR techniques and X-ray data .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, also known as (4S)-3-[(2S)-5-Oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid:

Antioxidant Activity

Research has shown that derivatives of thiazolidine-4-carboxylic acid can significantly attenuate cellular oxidative stress by enhancing catalase activity . This compound interacts with proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC), leading to structural changes that enhance enzyme activity. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Immunomodulatory Effects

New dipeptides containing thiazolidine-4-carboxylic acid derivatives have been synthesized and characterized for their potential immunomodulatory effects . These compounds, structural analogues of known immunomodulating agents, have shown promise in modulating immune responses. This application is particularly relevant in developing treatments for autoimmune diseases and enhancing immune responses in immunocompromised individuals.

Pharmacophoric Applications

The compound has been designed with supramolecular functionalities to interact with biological targets effectively . This design allows it to modulate protein structures and bioactivity, making it a valuable pharmacophoric motif in drug design. Its ability to bind and alter protein functions can be leveraged to develop new therapeutic agents targeting specific proteins involved in various diseases.

Enzyme Kinetics and Drug Development

The interaction of this compound with enzymes has been studied using the Michaelis-Menten model, revealing its potential to enhance enzyme activity by increasing substrate availability . This property is beneficial in drug development, where enhancing the activity of specific enzymes can lead to more effective treatments for metabolic disorders and other enzyme-related conditions.

Cell Proliferation and Apoptosis Inhibition

Studies have demonstrated that this compound can mitigate the inhibition of cell proliferation and prevent apoptotic cell death induced by oxidative stress . This application is significant in cancer research, where protecting healthy cells from oxidative damage while targeting cancer cells is a major therapeutic goal.

Structural Biology and NMR Characterization

The compound has been extensively studied using NMR techniques and X-ray analysis to elucidate its structure and conformational properties . Understanding its structural characteristics is essential for designing new derivatives with improved biological activity and stability. This knowledge aids in the rational design of new drugs and therapeutic agents.

Biophysical Methods in Protein Interaction Studies

The binding propensity of this compound with proteins has been characterized using various biophysical methods . These studies provide insights into how the compound interacts with different proteins, which is crucial for developing targeted therapies. By understanding these interactions, researchers can design more effective drugs with fewer side effects.

Potential in Treating Neurodegenerative Diseases

Given its antioxidant properties and ability to enhance enzyme activity, this compound holds potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . These diseases are often associated with oxidative stress and impaired enzyme function, making this compound a promising candidate for therapeutic development.

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as (4S)-3-[(2S)-5-OXOPYRROLIDINE-2-CARBONYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID, are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress response.

Mode of Action

The compound interacts with its targets (BSA and BLC) by binding to them . This binding triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner . The binding constants of the compound with BSA and BLC indicate its considerable interaction with these proteins .

Biochemical Pathways

The compound’s interaction with BLC enhances the enzyme’s activity, which plays a vital role in the biochemical pathway of oxidative stress response . By enhancing catalase activity, the compound helps in attenuating cellular oxidative stress .

Pharmacokinetics

Its considerable interaction with proteins like bsa and blc suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the attenuation of cellular oxidative stress by enhancing catalase activity . It has been found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C . This finding was confirmed at a molecular level by PARP cleavage status, demonstrating that the compound inhibits apoptotic cell death induced by oxidative stress .

Action Environment

The compound’s ability to enhance catalase activity and attenuate oxidative stress suggests that it may be effective in environments with high oxidative stress .

Propriétés

IUPAC Name |

(4S)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N2CSC[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)